(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a Z-configuration methylidene group at position 2, substituted with a 2-fluorophenyl ring, and a methoxy group at position 6. The benzofuran core is a privileged structure in medicinal chemistry, often associated with bioactivity in antifungal, anti-inflammatory, and anticancer agents. The Z-configuration ensures specific spatial orientation, influencing molecular interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNQORCBBMHMT-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-fluorobenzaldehyde with 6-methoxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Cytotoxicity
Research indicates that benzofuran derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, studies have shown that certain derivatives significantly inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values indicating effective concentrations. Although specific data for (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is limited, its structural similarities to other active compounds suggest potential cytotoxic effects warranting further investigation.
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been well-documented. Compounds similar to this one have demonstrated effective DPPH scavenging activity, indicating their ability to neutralize free radicals. The following table summarizes the DPPH scavenging activity at various concentrations:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 |
| 50 | 14.02 |
| 100 | 11.59 |
| 200 | 23 |
| 500 | 50 |
| 1000 | 84.4 |
Anti-inflammatory Properties
Benzofuran derivatives have been associated with anti-inflammatory effects by modulating pro-inflammatory cytokines such as TNF-alpha and IL-1. Studies indicate that certain compounds can significantly reduce these cytokines by over 90%, suggesting strong anti-inflammatory potential.
Monoamine Oxidase Inhibition
Inhibition of monoamine oxidase (MAO), particularly MAO-B, is another area where benzofuran derivatives show promise. Compounds structurally related to this compound have demonstrated selective inhibition of MAO-B with low IC50 values (<0.05 µM), suggesting potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Case Studies and Research Findings
Several studies contribute to understanding the biological activity of benzofuran derivatives:
- Cytotoxicity Assessment : A study evaluated the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells, revealing significant decreases in cell viability at low concentrations (10 µM).
- Apoptosis Induction : Another investigation highlighted that specific benzofuran derivatives could induce apoptosis in K562 leukemia cells through mitochondrial pathways, with significant increases in caspase activity observed after treatment.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of the target compound, it is compared to structurally analogous benzofuran-3-one derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound offers a balance of steric and electronic properties compared to bulkier 2-bromo () or electron-donating 4-methoxy () analogs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions with target enzymes, such as fungal lanosterol demethylase . The 6-methoxy group in the target compound improves lipophilicity relative to the 6-hydroxy analogs (), which may increase metabolic stability but reduce solubility .
Positional Isomerism :
- 2-fluoro vs. 4-fluoro (): The ortho-substituted fluorine in the target compound may induce steric hindrance or altered dipole moments compared to the para-substituted analog, affecting binding to hydrophobic pockets in proteins.
Biological Activity: The compound in , with a 4-methoxyphenyl group, demonstrates potent antifungal activity by targeting β-tubulin and lanosterol demethylase. The target compound’s 2-fluorophenyl group may exhibit similar mechanisms but with distinct potency due to differences in electron distribution . The 4-bromo analog () lacks direct activity data but is priced as a premium research chemical, suggesting specialized applications .
Structural Complexity: Compounds with extended substituents, such as 2-methylprop-2-enoxy () or chlorophenyl-oxoethoxy (), show reduced bioavailability due to increased molecular weight and steric bulk .
Research Findings and Implications
- Molecular docking studies could validate its affinity for β-tubulin or lanosterol demethylase .
- Synthetic Accessibility : The methylidene group formation likely employs condensation reactions, as seen in SHELX-refined crystallographic data (), ensuring stereochemical accuracy .
- Medicinal Chemistry : The 2-fluoro and 6-methoxy groups position the compound as a candidate for further optimization, balancing lipophilicity and target engagement .
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHF O
- Molecular Weight : Approximately 284.29 g/mol
The presence of the 2-fluorophenyl group and the methoxy substituent is significant for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
The compound's potential as an anticancer agent is supported by molecular docking studies that suggest it may inhibit key enzymes involved in cancer cell proliferation. In silico studies have demonstrated that similar compounds can effectively bind to targets such as the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and metastasis .
The proposed mechanism of action involves the inhibition of specific enzymes through competitive binding. Molecular dynamics simulations suggest that the compound forms stable complexes with target proteins, which is critical for its efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of structurally related compounds on cancer cell lines. For example, derivatives similar to this compound showed significant inhibition of cell viability in breast cancer cell lines at micromolar concentrations .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of various benzofuran derivatives. These models indicate that electronic properties and steric factors play a crucial role in determining the efficacy of these compounds against specific targets .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one with high purity?
- Methodological Answer : Use a base such as NaH in anhydrous THF under inert atmosphere (0°C to room temperature) to facilitate benzylidene group formation. Monitor reaction progress via TLC, and purify the product via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Substituent positioning (e.g., 2-fluorophenyl) requires precise stoichiometric control to minimize byproducts .
Q. Which spectroscopic methods are most effective for characterizing the structural conformation of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and stereochemistry (Z-configuration). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns determines enantiopurity (>98% ee) using methods adapted from analogous benzofuran syntheses .
Q. How should researchers assess the compound’s stability under varying experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C, 4°C, and -20°C with controlled humidity. Analyze degradation products via HPLC-MS every 24 hours. Stabilize samples by storing in amber vials under nitrogen and adding antioxidants (e.g., BHT) to mitigate oxidation, as organic degradation rates increase with temperature .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the benzofuran core in this compound?
- Methodological Answer : Employ a cascade reaction starting with olefin cross-metathesis followed by intramolecular oxo-Michael addition. Use chiral Ru-based catalysts (e.g., Hoveyda-Grubbs II) to induce asymmetry, achieving enantiomeric excess (ee) >90%. Optimize solvent polarity (e.g., DCM/THF mixtures) to enhance stereocontrol .
Q. How can computational modeling predict its reactivity in nucleophilic addition reactions?
- Methodological Answer : Utilize molecular simulation software (e.g., Discovery Studio) to model transition states for nucleophilic attacks at the α,β-unsaturated ketone moiety. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity, guiding experimental design for functionalization .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize bioassays (e.g., MIC for antimicrobial testing) using uniform inoculum sizes and negative controls. Address matrix effects (e.g., solvent interference) by pre-testing compound solubility in DMSO/PBS mixtures. Replicate conflicting studies under controlled degradation conditions (e.g., continuous cooling to -80°C) .
Q. How can structure-activity relationship (SAR) studies guide substituent modifications to enhance pharmacological properties?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., 3-Cl, 4-OCH₃, 2-Br) on the phenyl ring. Evaluate bioactivity trends using dose-response curves in target assays (e.g., COX-2 inhibition). Correlate electronic effects (Hammett σ values) with potency to prioritize lead candidates .
Q. What experimental approaches address discrepancies in NMR spectral assignments for diastereomeric mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
